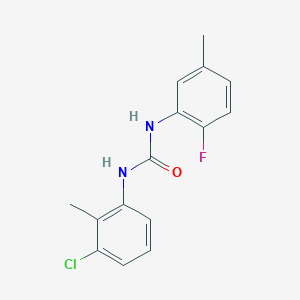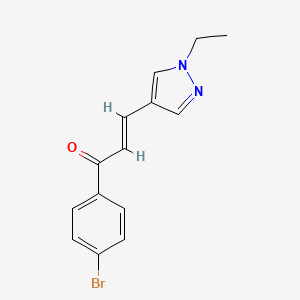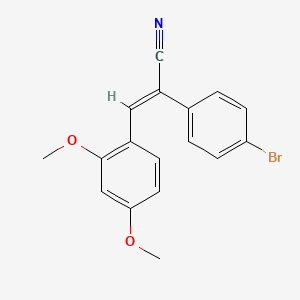![molecular formula C16H17N3O2 B5296906 3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine](/img/structure/B5296906.png)
3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyridazine derivative that has shown promising results in various studies due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammatory and cancer-related pathways. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine has various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine in lab experiments is its ability to inhibit the activity of enzymes and proteins involved in inflammatory and cancer-related pathways. This makes it a promising compound for the treatment of inflammatory diseases and cancer. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain situations.
Zukünftige Richtungen
There are many future directions for the study of 3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine. One direction is to further study its mechanism of action in order to better understand how it works and to predict its effects in different situations. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases. Additionally, studies could be conducted to determine the optimal dosage and administration method for the compound in order to maximize its effectiveness.
Synthesemethoden
The synthesis of 3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine involves the reaction of 4-(1-pyrrolidinylcarbonyl)phenylhydrazine with 3-methylpyridazine-6-carboxylic acid chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties and has been used in studies related to the treatment of inflammatory diseases. It has also been studied for its potential use in cancer research due to its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
[4-(6-methylpyridazin-3-yl)oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-4-9-15(18-17-12)21-14-7-5-13(6-8-14)16(20)19-10-2-3-11-19/h4-9H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVQYDPCPWTLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(benzyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296829.png)

![methyl {[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5296857.png)

![1-{[(2-furylmethyl)amino]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5296876.png)
![N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5296893.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5296903.png)
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296908.png)

![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5296930.png)


![4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5296943.png)
![6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5296946.png)